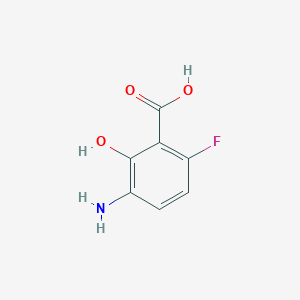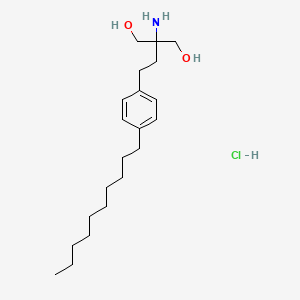
Ethyl Fingolimod Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Fingolimod Hydrochloride is a derivative of Fingolimod Hydrochloride, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod Hydrochloride, with the chemical formula C19H34ClNO2, is a sphingosine-1-phosphate receptor modulator that reduces the number of relapses in relapsing-remitting multiple sclerosis by sequestering lymphocytes in lymph nodes .
Vorbereitungsmethoden
The synthesis of Ethyl Fingolimod Hydrochloride involves several steps, starting from the basic structure of Fingolimod. The process typically includes:
Synthesis of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as alkylation and reduction.
Formation of Fingolimod: The intermediate compounds are then subjected to further reactions, including acetylation and deprotection, to form Fingolimod.
Conversion to this compound: Finally, Fingolimod is reacted with ethylating agents under controlled conditions to form Ethyl Fingolimod, which is then converted to its hydrochloride salt
Analyse Chemischer Reaktionen
Ethyl Fingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Hydrolysis: Hydrolysis can break down the compound into its constituent parts under acidic or basic conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl Fingolimod Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sphingosine-1-phosphate receptor modulators.
Biology: It helps in understanding the role of sphingosine-1-phosphate in cellular signaling and immune response.
Medicine: It is explored for its potential in treating autoimmune diseases, cancer, and as an immunosuppressant in organ transplantation
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
Ethyl Fingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. Upon phosphorylation, it mimics sphingosine-1-phosphate and binds to these receptors, leading to the sequestration of lymphocytes in lymph nodes. This prevents lymphocytes from contributing to autoimmune responses. Additionally, it influences various molecular pathways, including the inhibition of histone deacetylases and activation of protein phosphatase 2A, which are involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ethyl Fingolimod Hydrochloride is unique due to its ethyl group, which differentiates it from other Fingolimod derivatives. Similar compounds include:
Fingolimod: The parent compound without the ethyl group.
Fingolimod Phosphate: The active metabolite of Fingolimod.
Other Sphingosine-1-Phosphate Receptor Modulators: Compounds like Siponimod and Ozanimod, which have different side chains and pharmacological profiles
This compound stands out due to its specific modifications, which may offer distinct pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C21H38ClNO2 |
|---|---|
Molekulargewicht |
372.0 g/mol |
IUPAC-Name |
2-amino-2-[2-(4-decylphenyl)ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(22,17-23)18-24;/h11-14,23-24H,2-10,15-18,22H2,1H3;1H |
InChI-Schlüssel |
LGCVJNKNHWQHBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


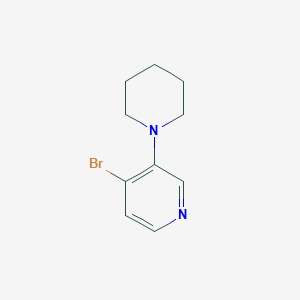
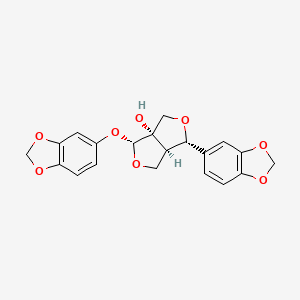
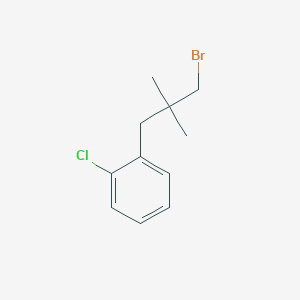

![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
![(R)-12-((S)-7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13435794.png)
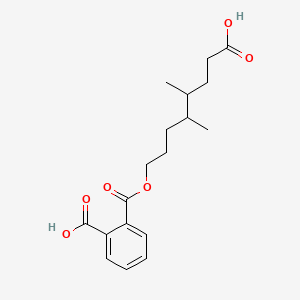
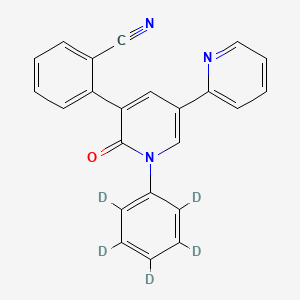

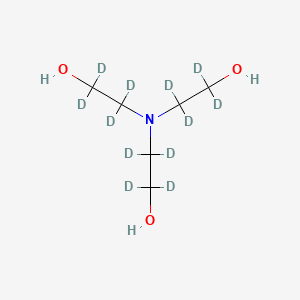
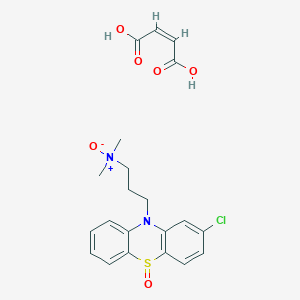
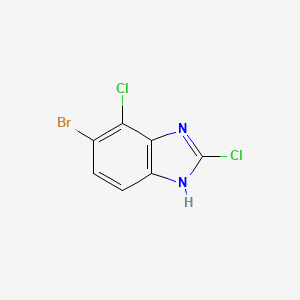
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol](/img/structure/B13435824.png)
